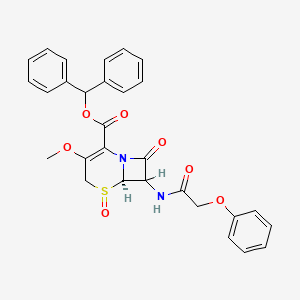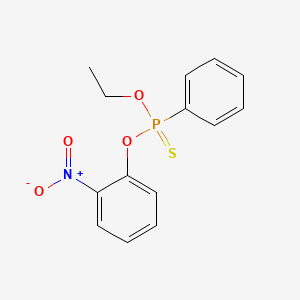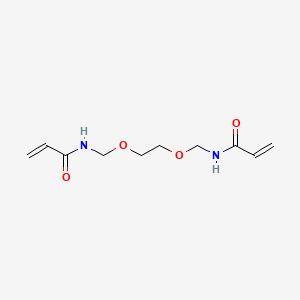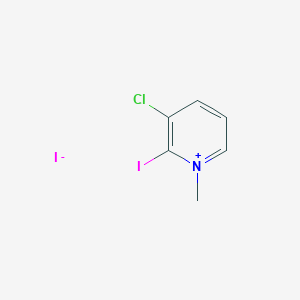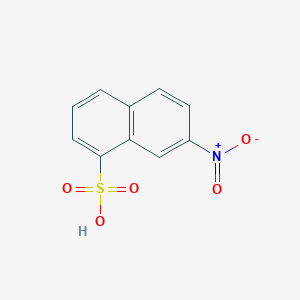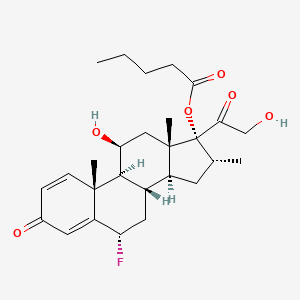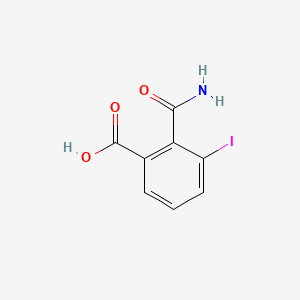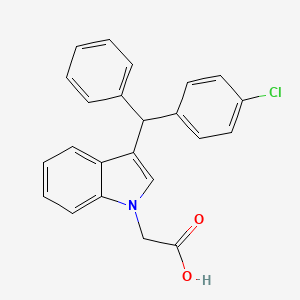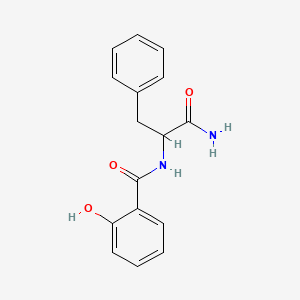
Hydrocinnamamide, alpha-salicylamido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinnamamide, alpha-salicylamido- is a compound that combines the structural features of hydrocinnamamide and salicylamide. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrocinnamamide and salicylamide moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamamide, alpha-salicylamido- typically involves the reaction of hydrocinnamamide with salicylic acid derivatives under specific conditions. One common method is the condensation reaction between hydrocinnamamide and salicylic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of hydrocinnamamide, alpha-salicylamido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Hydrocinnamamide, alpha-salicylamido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an analgesic and antipyretic agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of hydrocinnamamide, alpha-salicylamido- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular receptors to modulate pain and fever responses .
Comparación Con Compuestos Similares
Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Hydrocinnamamide: A compound used in the synthesis of various derivatives with potential biological activities
Uniqueness
Hydrocinnamamide, alpha-salicylamido- is unique due to the combination of hydrocinnamamide and salicylamide moieties in its structure. This dual functionality may confer enhanced biological activities and broader applications compared to its individual components .
Conclusion
Hydrocinnamamide, alpha-salicylamido- is a compound with promising potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit significant biological activities. Further research is warranted to fully explore its applications and mechanism of action.
Propiedades
Número CAS |
56146-06-6 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c17-15(20)13(10-11-6-2-1-3-7-11)18-16(21)12-8-4-5-9-14(12)19/h1-9,13,19H,10H2,(H2,17,20)(H,18,21) |
Clave InChI |
OBOJETQVNZFOCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
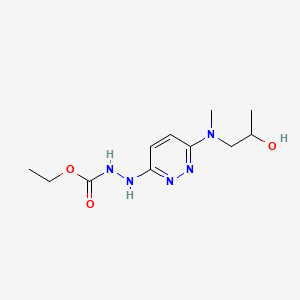
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
